aspulvinone H(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

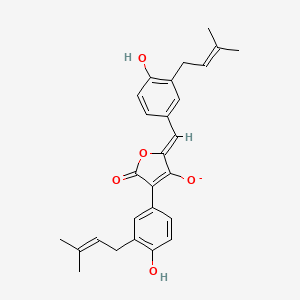

Aspulvinone H(1-) is conjugate base of aspulvinone H arising from selective deprotonation of the butenolide OH group; major species at pH 7.3. It is a conjugate base of an aspulvinone H.

Applications De Recherche Scientifique

Pharmacological Applications

Aspulvinone H(1-) has garnered attention due to its multifaceted pharmacological properties, particularly in the following areas:

Antiviral Activity

Recent studies have indicated that aspulvinones, including aspulvinone H(1-), exhibit antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. In particular, aspulvinone O and H were identified as bioactive inhibitors of key proteases (Mpro and PLpro) associated with viral replication. The compounds demonstrated competitive and uncompetitive inhibition mechanisms, with IC50 values indicating their potency against these viral targets .

Anti-Diabetic Effects

Aspulvinone H(1-) has shown significant potential as an α-glucosidase inhibitor, which is crucial for managing postprandial hyperglycemia in diabetic patients. In vitro studies revealed that aspulvinone H(1-) exhibited IC50 values of 4.6 µM, indicating strong inhibitory effects on α-glucosidase activity . Additionally, in vivo experiments demonstrated its ability to suppress increases in blood glucose levels in mice models .

Anti-Cancer Properties

The compound has also been investigated for its anti-tumor activities, particularly in pancreatic ductal adenocarcinoma (PDAC). Aspulvinone H(1-) was found to inhibit the growth of cancer cells through mechanisms involving the inhibition of specific metabolic pathways . This positions it as a promising candidate for further development in cancer therapeutics.

Synthesis and Derivatives

The synthesis of aspulvinones has evolved significantly, utilizing various methods to enhance yield and efficiency. Recent advancements include:

- Vinylogous Aldol Condensation : A modular synthetic approach that allows for the efficient production of aspulvinones from simple precursors .

- Environmental Considerations : New synthetic strategies focus on reducing environmental impact while maintaining high yields and broad substrate scope .

Antiviral Efficacy

A study conducted by Wu et al. (2023) evaluated the antiviral activity of several aspulvinone derivatives against SARS-CoV-2. The results showed that aspulvinone O exhibited dual inhibition of Mpro and PLpro with IC50 values of 12.41 µM and 21.34 µM respectively, highlighting its potential as a therapeutic agent against COVID-19 .

Glycemic Control

Research published in Frontiers in Chemistry demonstrated that aspulvinone H(1-) significantly lowered postprandial blood glucose levels in diabetic mice models, confirming its role as a potent α-glucosidase inhibitor . This study underscores the compound's potential application in diabetes management.

Data Table: Biological Activities of Aspulvinone H(1-)

Analyse Des Réactions Chimiques

Acid-Base Reactions

Aspulvinone H(1−) is formed via selective deprotonation of the butenolide hydroxyl group in aspulvinone H, making it the dominant species at physiological pH (7.3) . This anionic species participates in reversible protonation-deprotonation equilibria, critical for its solubility and biological interactions.

Key characteristics:

-

Stabilization : Resonance stabilization of the enolate anion through conjugation with the furanone ring .

Aldol Condensation

A modular synthetic route for aspulvinone derivatives involves aldol condensation between tetronic acids and aldehydes. Aspulvinone H(1−) precursors are synthesized under optimized conditions :

Reaction Conditions and Outcomes

| Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| DBU | MeCN | 65 | 70 | Optimal for Z-isomer selectivity |

| DBN | MeCN | 30 | 85 | Highest yield observed |

| t-BuOK | THF | 0→RT | 45 | Low selectivity |

| NaOH | MeOH | 65 | 30 | Methylated byproduct formation |

This method enables scalable production (tested up to 1.0 g) with minimal byproducts . Steric and electronic effects of substituents on the aldehyde dictate reaction efficiency and stereochemical outcomes.

Deprotection Reactions

Prenyl and benzyl protecting groups on aspulvinone H(1−) precursors are removed under controlled conditions:

Deprotection Methods

Hydrogenation under Pd/C is standard but risks partial saturation of prenyl groups in sensitive substrates, necessitating BCl₃ for selective deprotection .

Alkoxy Exchange

In alcoholic solvents, aspulvinone H(1−) derivatives undergo alkoxy exchange at the butenolide position:

Example Reaction

-

Methanolysis :

Aspulvinone O iPr+MeOH→Aspulvinone O Me+i PrOH

Conducted at 65°C, this reaction proceeds via nucleophilic substitution at the electron-deficient carbonyl carbon .

Isomerization

Steric effects in protic solvents induce Z/E isomerization:

Case Study

-

Solvent : i-PrOH at reflux → 65°C

-

Mechanism : Solvent-assisted proton exchange at the α-carbon stabilizes transition states for isomer interconversion.

Functionalization Reactions

Aspulvinone H(1−) serves as a scaffold for further derivatization:

| Reaction Type | Reagents/Conditions | Product Modification | Application |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, RT | Saturates prenyl double bonds | Alters bioavailability |

| Acylation | AcCl, pyridine, 0°C→RT | Introduces acyl groups | Enhances membrane permeability |

Unexpected Cyclization

Deprotection with BBr₃ induces cyclization of prenyl chains with adjacent phenol groups, generating fused ring systems . This side reaction underscores the sensitivity of prenylated aspulvinones to strong Lewis acids.

Mechanistic Insights

Propriétés

Formule moléculaire |

C27H27O5- |

|---|---|

Poids moléculaire |

431.5 g/mol |

Nom IUPAC |

(2Z)-4-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]-5-oxofuran-3-olate |

InChI |

InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/p-1/b24-14- |

Clé InChI |

LFDYHAWYVIBCDT-OYKKKHCWSA-M |

SMILES isomérique |

CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)[O-])O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)[O-])O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.